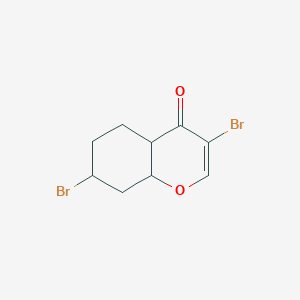

4H-1-Benzopyran-4-one, 3,7-dibromo-

Description

Fundamental Structural Characteristics of the Chromone (B188151) (4H-1-Benzopyran-4-one) Scaffold

The chromone scaffold, with the systematic name 4H-1-Benzopyran-4-one, is a bicyclic aromatic compound. wikipedia.org Its structure consists of a benzene (B151609) ring fused to a γ-pyrone ring. nih.govresearchgate.net This arrangement results in a planar structure that is a key determinant of its chemical and biological properties. The chromone nucleus is considered a "privileged scaffold" in drug discovery, signifying its recurring presence in molecules with diverse biological activities. nih.govasianpubs.org The carbonyl group at position 4 and the oxygen atom in the pyran ring are key functional features that influence its reactivity and ability to interact with biological targets. researchgate.net

Table 1: Physicochemical Properties of the Chromone Scaffold

| Property | Value |

|---|---|

| IUPAC Name | 4H-1-Benzopyran-4-one |

| Other Names | Chromone, 1,4-Benzopyrone |

| CAS Number | 491-38-3 |

| Chemical Formula | C₉H₆O₂ |

| Molar Mass | 146.145 g·mol⁻¹ |

| Acidity (pKa of conjugate acid) | -2.0 |

Data sourced from wikipedia.org

The Significance of Halogenation, Specifically Bromination, in Chromone Chemistry

Halogenation is a fundamental and widely employed strategy in organic synthesis and medicinal chemistry. rsc.org The introduction of halogen atoms, such as bromine, into a molecule can profoundly alter its properties. Bromination can increase a compound's lipophilicity, which may enhance its ability to cross biological membranes. Furthermore, the presence of bromine atoms can influence a molecule's metabolic stability and its binding affinity to biological targets. youtube.com

In the context of chromone chemistry, bromination is a valuable tool for creating new derivatives with potentially enhanced or novel biological activities. rsc.org The electron-withdrawing nature of bromine can modulate the electronic properties of the chromone ring system, thereby affecting its reactivity and interaction with enzymes and receptors. acs.org Research has shown that the position of the bromine substituent on the chromone scaffold is crucial and can dramatically alter the compound's biological activity. acs.org

Overview of Current Academic Research Trajectories for Brominated Chromones

Current research on brominated chromones is multifaceted, encompassing the development of novel synthetic methods and the exploration of their therapeutic potential. acs.orgnih.govnih.gov Scientists are actively working on creating more efficient and selective methods for the halogenation of chromones. rsc.org A significant area of investigation is the evaluation of brominated chromones for various biological activities, including their potential as anticancer, anti-inflammatory, and neuroprotective agents. nih.govnih.govnih.gov

For instance, certain chromone derivatives have been investigated as potent and selective inhibitors of Bromodomain-containing protein 4 (BRD4), a target for anti-inflammatory therapies. nih.govnih.gov Other studies have focused on substituted chroman-4-ones and chromones as selective inhibitors of Sirtuin 2 (SIRT2), with brominated derivatives showing significant inhibitory activity. acs.org The synthesis of novel 4-phenylbutenone derivatives, including dibrominated structures, and their evaluation as inhibitors of carbonic anhydrase and cholinesterase enzymes, further highlights the active research in this area. nih.gov

Table 2: Examples of Research on Brominated Chromone Derivatives

| Brominated Chromone Derivative Type | Research Focus | Potential Application | Reference |

|---|---|---|---|

| Chromone Derivatives | Discovery of orally bioavailable BRD4 inhibitors | Inflammatory Diseases | nih.govnih.gov |

| Substituted Chroman-4-ones | Evaluation as Sirtuin 2-selective inhibitors | Neurodegenerative Diseases | acs.org |

| 3-Halogenated Chromones | Development of new synthetic protocols | Organic Synthesis | rsc.org |

Scope and Research Imperatives for 4H-1-Benzopyran-4-one, 3,7-dibromo-

While the broader class of brominated chromones is the subject of ongoing research, the specific isomer 4H-1-Benzopyran-4-one, 3,7-dibromo- remains a less explored entity. The precise placement of bromine atoms at the 3- and 7-positions of the chromone scaffold suggests a unique electronic and steric profile that warrants dedicated investigation.

The primary research imperative for this compound is a thorough exploration of its synthetic accessibility and a comprehensive evaluation of its physicochemical properties and biological activity. Given that the location of substituents on the chromone ring is known to be critical for biological function, the 3,7-dibromo substitution pattern may confer novel or enhanced activities compared to other brominated isomers. acs.org

Future research should focus on:

Developing efficient and regioselective synthetic routes to obtain 4H-1-Benzopyran-4-one, 3,7-dibromo- in high purity and yield.

Conducting extensive in vitro screening to assess its activity against a wide range of biological targets, such as kinases, deacetylases, and other enzymes implicated in disease.

Performing structure-activity relationship (SAR) studies by comparing its activity to that of other mono- and di-brominated chromones to understand the specific contribution of the 3,7-substitution pattern.

A detailed investigation into 4H-1-Benzopyran-4-one, 3,7-dibromo- would not only expand the chemical space of known chromone derivatives but also has the potential to uncover new lead compounds for drug discovery.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10Br2O2 |

|---|---|

Molecular Weight |

309.98 g/mol |

IUPAC Name |

3,7-dibromo-4a,5,6,7,8,8a-hexahydrochromen-4-one |

InChI |

InChI=1S/C9H10Br2O2/c10-5-1-2-6-8(3-5)13-4-7(11)9(6)12/h4-6,8H,1-3H2 |

InChI Key |

GTZSRCWYOQKISA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2C(CC1Br)OC=C(C2=O)Br |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of 4h 1 Benzopyran 4 One, 3,7 Dibromo Derivatives

Reactivity of Bromine Substituents on the Chromone (B188151) Ring

The presence of two bromine atoms at positions 3 and 7 of the chromone ring in 4H-1-Benzopyran-4-one, 3,7-dibromo- imparts distinct reactivity to the molecule. These bromine atoms are susceptible to a variety of chemical transformations, including nucleophilic aromatic substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution Potential

The bromine atom at the 7-position of the chromone ring is activated towards nucleophilic aromatic substitution. This reactivity allows for the introduction of various functional groups onto the benzene (B151609) portion of the chromone core. For instance, the reaction of 3,7-dibromochromone (B1375896) with phenols in the presence of a base like potassium carbonate can lead to the formation of aryloxy derivatives.

Cross-Coupling Reactivity (e.g., Sonogashira, Suzuki, Buchwald-Hartwig)

The bromine substituents on the chromone ring serve as excellent handles for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling: The Sonogashira reaction, which forms a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne, has been successfully applied to 3,7-dibromochromone. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. This method allows for the introduction of alkyne moieties at the bromine-substituted positions, leading to the synthesis of various alkynylchromone derivatives.

Suzuki Coupling: The Suzuki coupling reaction, which involves the cross-coupling of an organoboron compound with a halide, is another powerful tool for modifying the 3,7-dibromochromone scaffold. This reaction has been employed to introduce aryl and heteroaryl groups at both the 3- and 7-positions of the chromone ring. The selective functionalization at either position can often be controlled by carefully choosing the reaction conditions.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. This reaction has been utilized to introduce a wide range of amine functionalities at the 7-position of the chromone ring, yielding various 7-aminochromone derivatives.

Heterocyclic Ring Reactivity and Transformations of Chromones

The chromone ring system itself is reactive and can undergo various transformations, including nucleophilic attack and ring-opening reactions, as well as intramolecular cyclizations and rearrangements, leading to the formation of diverse heterocyclic structures.

Nucleophilic Attack and Ring-Opening Reactions (e.g., with Amines, Hydrazine)

The chromone ring is susceptible to nucleophilic attack, particularly at the C2 position. This can lead to the opening of the pyranone ring. For example, the reaction of 3-substituted chromones with hydrazine (B178648) and its derivatives is a well-established method for the synthesis of various nitrogen-containing heterocycles. The reaction of 3,7-dibromochromone with hydrazine hydrate (B1144303) can lead to the formation of pyrazole (B372694) derivatives through a ring-opening and subsequent recyclization mechanism. Similarly, reactions with other nitrogen nucleophiles like primary amines can also result in ring-opening and the formation of different heterocyclic systems.

Intramolecular Cyclization and Rearrangement Processes

Derivatives of 3,7-dibromochromone can be designed to undergo intramolecular cyclization reactions, leading to the formation of more complex, fused heterocyclic systems. These reactions are often triggered by the introduction of appropriate functional groups through the cross-coupling reactions mentioned earlier. For instance, a chromone derivative bearing a strategically placed nucleophile can undergo an intramolecular reaction to form a new ring fused to the original chromone scaffold.

Formation of Fused Heterocyclic Architectures (e.g., Pyrazoles, Pyridines)

The reaction of 3,7-dibromochromone with various binucleophiles provides a direct route to the synthesis of fused heterocyclic architectures. As mentioned, the reaction with hydrazine leads to the formation of pyrazole derivatives. Specifically, the reaction of 3,7-dibromochromone with hydrazine hydrate can yield 5-(2-hydroxy-4-bromophenyl)-1H-pyrazole. Furthermore, the reaction of chromones with other reagents can lead to the formation of fused pyridines and other heterocyclic systems, highlighting the versatility of the chromone scaffold in the synthesis of diverse chemical entities.

Photochemical Reactions and Photosensitizing Activities of Brominated Benzopyranones

The introduction of bromine atoms onto the benzopyranone scaffold can significantly influence the molecule's photochemical behavior and photosensitizing capabilities. While specific research on the photochemical reactions of 4H-1-Benzopyran-4-one, 3,7-dibromo- is not extensively detailed in the public domain, the well-established principles of photochemistry and the behavior of related brominated and halogenated chromones provide a framework for understanding its likely properties.

The photochemistry of chromones, the parent structures of benzopyranones, is diverse and includes processes such as photodimerization, photo-dehalogenation, photochemical oxidation, ring contraction, and hydrogen abstraction. researchgate.net The presence of bromine, a heavy atom, is known to profoundly impact the electronic transitions within a molecule upon absorption of light. This "heavy atom effect" enhances the rate of intersystem crossing (ISC), the process where a molecule in an excited singlet state (S₁) transitions to a triplet state (T₁). rsc.orgnih.gov

A higher triplet quantum yield (ΦT), which is the efficiency of forming the triplet state, is a direct consequence of this effect. rsc.org Triplet states are typically longer-lived than singlet states, allowing for a greater probability of interaction with other molecules. This is particularly relevant for photosensitizing activities. nih.gov

One of the most significant photosensitized reactions is the generation of singlet oxygen (¹O₂), a highly reactive form of oxygen, through energy transfer from the triplet-state photosensitizer to ground-state molecular oxygen (³O₂). nsf.govrsc.org The efficiency of this process, known as the singlet oxygen quantum yield (ΦΔ), is directly related to the triplet quantum yield. nih.gov Therefore, brominated benzopyranones are expected to be more efficient photosensitizers for singlet oxygen generation compared to their non-brominated counterparts.

Studies on other classes of brominated organic dyes, such as BODIPY and fluorescein (B123965) derivatives, have demonstrated a clear trend: an increase in the number of bromine atoms leads to a significant rise in both the triplet quantum yield and the singlet oxygen quantum yield. nih.govstellarnet.usresearchgate.net For instance, the triplet quantum yield of a BODIPY dye was observed to increase from 0.0 for the non-brominated compound to 0.66 for a derivative with six bromine atoms. stellarnet.us This suggests that a di-brominated compound like 4H-1-Benzopyran-4-one, 3,7-dibromo- would exhibit enhanced photosensitizing properties.

Another key photochemical reaction for halogenated aromatic compounds is photo-dehalogenation, which involves the cleavage of the carbon-halogen bond upon irradiation with light. researchgate.net This can lead to the formation of radical species and subsequent reaction products. Research on 3-halo-2,3-dihydrobenzopyran-4-ones has shown that photolysis can lead to dehalogenated products, indicating the lability of the carbon-halogen bond in the excited state. researchgate.net

The following table summarizes the expected impact of bromine substitution on the photophysical and photochemical properties of benzopyranones, based on established principles and data from related compounds.

| Property | Unsubstituted Benzopyranone | Brominated Benzopyranone (e.g., 3,7-dibromo-) | Rationale/Underlying Principle |

| Intersystem Crossing (ISC) Rate | Lower | Higher | Heavy atom effect enhances spin-orbit coupling. rsc.orgnih.gov |

| Triplet Quantum Yield (ΦT) | Lower | Higher | Increased ISC rate leads to more efficient population of the triplet state. researchgate.netstellarnet.us |

| Singlet Oxygen Quantum Yield (ΦΔ) | Lower | Higher | Efficient energy transfer from the higher population of triplet states to molecular oxygen. nsf.govresearchgate.net |

| Susceptibility to Photo-dehalogenation | Not Applicable | Higher | The carbon-bromine bond can be cleaved upon absorption of light energy. researchgate.net |

It is important to note that while these trends are well-documented for various classes of organic molecules, detailed experimental data for 4H-1-Benzopyran-4-one, 3,7-dibromo- would be necessary to quantify these effects precisely for this specific compound.

Computational and Theoretical Studies on 4h 1 Benzopyran 4 One, 3,7 Dibromo

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods provide insights into the geometry, stability, and electronic characteristics of 4H-1-Benzopyran-4-one, 3,7-dibromo-.

Density Functional Theory (DFT) is a robust method for predicting the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state. For 4H-1-Benzopyran-4-one, 3,7-dibromo-, a geometry optimization would be performed, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to accurately account for the electronic effects of the bromine atoms.

The optimization process would yield the most stable conformation of the molecule, providing precise bond lengths, bond angles, and dihedral angles. The presence of the two bromine atoms at positions 3 and 7 is expected to influence the planarity of the benzopyranone ring system. The total energy calculated through DFT is a key indicator of the molecule's thermodynamic stability.

Table 1: Predicted Geometrical Parameters for 4H-1-Benzopyran-4-one, 3,7-dibromo- (Hypothetical Data)

| Parameter | Predicted Value |

| Total Energy | (Value in Hartrees) |

| C3-Br Bond Length | ~1.88 Å |

| C7-Br Bond Length | ~1.90 Å |

| C4=O Bond Length | ~1.23 Å |

| C2=C3 Bond Angle | ~121° |

| C6-C7-C8 Bond Angle | ~119° |

Note: The values presented are hypothetical and based on typical DFT results for similar halogenated compounds.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of a molecule. wikipedia.orgnumberanalytics.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.orgyoutube.comyoutube.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. wikipedia.orgyoutube.comyoutube.com

For 4H-1-Benzopyran-4-one, 3,7-dibromo-, the HOMO is expected to be distributed over the electron-rich regions of the benzopyran ring, while the LUMO would likely be centered on the pyranone ring, particularly the α,β-unsaturated ketone moiety. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. The introduction of bromine atoms, being electron-withdrawing, is anticipated to lower both HOMO and LUMO energy levels and potentially affect the energy gap.

Table 2: Predicted Frontier Molecular Orbital Energies for 4H-1-Benzopyran-4-one, 3,7-dibromo- (Hypothetical Data)

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Energy Gap | 4.4 |

Note: These values are illustrative and represent typical FMO energies for related chromone (B188151) derivatives.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. youtube.com It helps in identifying the electrophilic and nucleophilic sites. For 4H-1-Benzopyran-4-one, 3,7-dibromo-, the ESP map would likely show negative potential (red/yellow regions) around the carbonyl oxygen (O4) and the oxygen in the pyran ring, indicating these are sites prone to electrophilic attack. The bromine atoms and the hydrogen atoms on the benzene (B151609) ring would exhibit positive potential (blue regions), suggesting their susceptibility to nucleophilic attack. This analysis is vital for predicting intermolecular interactions.

Quantum chemical calculations can predict various spectroscopic parameters. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are valuable, especially for carbon atoms bonded to heavy halogens like bromine, where relativistic effects can be significant. nih.gov The calculated Infrared (IR) spectrum would show characteristic vibrational frequencies, such as the C=O stretching of the ketone group and C-Br stretching vibrations. Time-dependent DFT (TD-DFT) can be employed to predict the electronic transitions and thus the UV-Vis absorption spectrum, providing insights into the molecule's photophysical properties.

Table 3: Predicted Spectroscopic Data for 4H-1-Benzopyran-4-one, 3,7-dibromo- (Hypothetical Data)

| Spectroscopic Data | Predicted Value |

| 13C NMR (C4=O) | ~175 ppm |

| IR (C=O stretch) | ~1640 cm-1 |

| UV-Vis (λmax) | ~310 nm |

Note: These are estimated values based on computational studies of similar chromone structures.

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques are instrumental in understanding how a molecule like 4H-1-Benzopyran-4-one, 3,7-dibromo- might interact with biological macromolecules.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. nih.govtandfonline.comacs.orgpharmacophorejournal.comnih.gov Given that many chromone derivatives exhibit biological activity, docking studies for 4H-1-Benzopyran-4-one, 3,7-dibromo- could be performed against various therapeutic targets.

The process involves preparing the 3D structure of the ligand and the target protein. Docking algorithms then explore various binding poses and score them based on factors like intermolecular energies, which include electrostatic and van der Waals interactions. The results would reveal the most likely binding mode and the key amino acid residues in the active site that interact with the ligand. The bromine atoms and the carbonyl group of the chromone core would be expected to play significant roles in forming hydrogen bonds or halogen bonds with the protein, contributing to the binding affinity. These studies are crucial in rational drug design and for hypothesizing the mechanism of action of novel compounds. nih.govacs.org

Table 4: Hypothetical Molecular Docking Results for 4H-1-Benzopyran-4-one, 3,7-dibromo- with a Kinase Target

| Parameter | Predicted Value/Interaction |

| Binding Affinity | -8.5 kcal/mol |

| Interacting Residues | Lys72, Glu91, Leu132 |

| Key Interactions | Hydrogen bond with C4=O, Halogen bond with C7-Br |

Note: This table presents a hypothetical scenario of docking against a protein kinase, a common target for chromone derivatives.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the conformational landscape of a molecule and the intricate details of its interactions with its environment, such as a biological receptor.

Furthermore, MD simulations provide a dynamic view of the interactions between the ligand and its target. This can reveal transient hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are crucial for binding affinity and specificity but may not be apparent from static docking models. The analysis of interaction dynamics over the course of a simulation can highlight key residues that are consistently involved in binding, providing valuable information for lead optimization.

Binding Energy Calculations (e.g., MM/GBSA, MM/PBSA)

To quantify the binding affinity of 4H-1-Benzopyran-4-one, 3,7-dibromo- to a potential biological target, binding free energy calculations are employed. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are popular end-point methods that estimate the free energy of binding from a set of snapshots taken from an MD simulation. nih.govfrontiersin.org

These methods calculate the binding free energy (ΔG_bind) by considering the molecular mechanics energy in the gas phase, the polar solvation energy, and the nonpolar solvation energy. The general equation is as follows:

ΔG_bind = ΔE_MM + ΔG_solv - TΔS

Where:

ΔE_MM includes changes in bond, angle, dihedral, and van der Waals energies.

ΔG_solv is the change in solvation free energy, calculated using either the GB or PB model for the polar component and often a surface area-dependent term for the nonpolar component.

TΔS represents the change in conformational entropy upon binding, which is often computationally expensive to calculate and is sometimes omitted in relative binding energy comparisons.

For chromone derivatives, MM/GBSA and MM/PBSA have been used to rank potential inhibitors and to understand the driving forces behind binding. nih.gov For example, a study on chromone derivatives as potential Alzheimer's disease therapeutics used MM/GBSA to calculate binding free energies, which helped in identifying promising hit molecules. nih.gov

The table below illustrates the kind of data that would be generated from an MM/GBSA analysis for 4H-1-Benzopyran-4-one, 3,7-dibromo- in complex with a hypothetical target protein.

| Energy Component | Value (kcal/mol) |

| ΔE_vdW (van der Waals) | -45.2 |

| ΔE_elec (Electrostatic) | -20.5 |

| ΔG_polar (Polar Solvation) | 30.8 |

| ΔG_nonpolar (Nonpolar Solvation) | -5.1 |

| ΔG_bind (Binding Free Energy) | -40.0 |

| Note: The values in this table are hypothetical and for illustrative purposes only. |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

QSAR and SPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties.

By analyzing a dataset of related compounds with known activities, QSAR models can be developed to predict the activity of new, untested molecules. For a series of substituted benzopyran-4-ones, a QSAR model could be built to predict their inhibitory activity against a particular enzyme, for instance. These models are often based on multiple linear regression, partial least squares, or machine learning algorithms. nih.govd-nb.info

A study on benzopyran-chalcones as anti-breast cancer agents utilized QSAR to understand the structural requirements for their activity. nih.gov Similarly, for 4H-1-Benzopyran-4-one, 3,7-dibromo-, a QSAR model could be developed by synthesizing and testing a series of analogues with different substitution patterns. The quality of a QSAR model is assessed by statistical parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²).

A significant outcome of QSAR modeling is the identification of key molecular descriptors that are correlated with the biological activity. These descriptors can be steric, electronic, hydrophobic, or topological in nature. For halogenated compounds like 4H-1-Benzopyran-4-one, 3,7-dibromo-, descriptors related to halogen bonding, electronegativity, and atomic volume can be particularly important.

The following table presents a hypothetical set of descriptors that might be found to be important in a QSAR study of dibrominated chromones.

| Descriptor | Type | Correlation with Activity |

| LogP | Hydrophobic | Positive |

| Dipole Moment | Electronic | Negative |

| Molecular Weight | Steric | Positive |

| Halogen Bond Donor Strength | Electronic | Positive |

| Note: The correlations in this table are hypothetical and for illustrative purposes only. |

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Pharmacophore models can be generated based on the structures of known active ligands or from the ligand-receptor complex.

For 4H-1-Benzopyran-4-one, 3,7-dibromo-, a pharmacophore model could be developed that includes features such as hydrogen bond acceptors (the carbonyl oxygen), aromatic rings, and hydrophobic features (the dibrominated benzene ring). Such a model can then be used as a 3D query to screen large compound libraries for new molecules with the desired features, potentially leading to the discovery of novel hits with different chemical scaffolds. nih.govnih.gov A study on chromone derivatives for Alzheimer's disease developed a pharmacophore model with two hydrogen bond acceptors, two hydrophobic regions, and two aromatic regions. nih.gov

In Silico Ligand-Target Interaction Prediction Methodologies

Predicting the interaction between a small molecule like 4H-1-Benzopyran-4-one, 3,7-dibromo- and its biological target is a cornerstone of computational drug discovery. Molecular docking is a primary method used for this purpose. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov

Docking algorithms explore the conformational space of the ligand within the binding site and use a scoring function to estimate the binding affinity for each pose. This allows for the identification of the most likely binding mode and provides a qualitative assessment of the binding strength. For 4H-1-Benzopyran-4-one, 3,7-dibromo-, docking studies could be used to predict its binding to various kinases or other enzymes, a common approach for chromone-based compounds. nih.gov The results of a docking study are often visualized to inspect the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein residues.

Analysis of Molecular Interactions at Active Sites

The introduction of bromine atoms at the 3 and 7 positions of the 4H-1-benzopyran-4-one core is expected to significantly influence its interaction profile within biological targets. These interactions are critical for understanding the compound's potential biological activity.

Hydrogen Bonding: The parent flavone (B191248) structure possesses a carbonyl group at the 4-position which can act as a hydrogen bond acceptor. However, the ability of bromine atoms to participate in hydrogen bonding is limited. Unlike the highly electronegative fluorine, bromine is a less effective hydrogen bond acceptor. quora.com Studies on other flavonoids have highlighted the crucial role of hydroxyl groups in forming hydrogen bonds with active site residues. rsc.org In the case of 3,7-dibromo-4H-1-benzopyran-4-one, the absence of hydroxyl groups suggests that its binding may be less dependent on direct hydrogen bonding and more reliant on other types of non-covalent interactions.

Hydrophobic Interactions: The flavonoid scaffold is inherently hydrophobic, and the addition of bromine atoms enhances this property. nih.gov This increased lipophilicity can promote hydrophobic interactions with nonpolar residues within a protein's binding pocket. Research on a promiscuous halogenase, DklH, which modifies flavonoids, revealed that its binding pocket is composed of nonpolar amino acid residues, facilitating the binding of hydrophobic flavonoid substrates. nih.gov This suggests that 3,7-dibromo-4H-1-benzopyran-4-one would favorably interact with hydrophobic pockets in target proteins.

Pi-Pi Stacking: The aromatic rings of the benzopyranone structure are well-suited for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. These interactions are a common feature in the binding of flavonoids to proteins. nih.govnih.gov For instance, in the binding of a flavonoid to the halogenase DklH, a π-stacking interaction between the A ring of the flavonoid and a phenylalanine residue was observed to be crucial for substrate orientation. nih.gov

Pi-Alkyl and Pi-Anion Interactions: While less commonly discussed for flavonoids, the potential for pi-alkyl and pi-anion interactions should not be dismissed. The electron-rich π-system of the benzopyranone rings can interact with alkyl groups of amino acid residues like leucine, valine, and isoleucine. Similarly, interactions with negatively charged residues (anions) could occur, although the specific context of the binding site would be a determining factor.

Halogen Bonding: A significant interaction involving halogenated compounds is halogen bonding. This is an attractive, non-covalent interaction between a halogen atom (in this case, bromine) and a Lewis base (e.g., a carbonyl oxygen, a hydroxyl group, or an aromatic ring). The strength of this interaction depends on the polarizability of the halogen and the nature of the Lewis base. Halogen bonding has been shown to play a critical role in the solid-state organization and binding affinity of various halogenated molecules. rsc.orgrsc.org It is plausible that the bromine atoms of 3,7-dibromo-4H-1-benzopyran-4-one could engage in halogen bonding within a protein active site, contributing to binding specificity and stability.

| Interaction Type | Potential Interacting Residues | Significance for 3,7-dibromo-4H-1-benzopyran-4-one |

| Hydrogen Bonding | Limited (via Carbonyl Oxygen) | Likely a minor contributor to binding affinity due to the absence of hydroxyl groups. |

| Hydrophobic Interactions | Leucine, Valine, Isoleucine, Alanine | A major driving force for binding, enhanced by the presence of bromine atoms. nih.gov |

| Pi-Pi Stacking | Phenylalanine, Tyrosine, Tryptophan | Important for orientation and affinity within the binding pocket. nih.govnih.gov |

| Halogen Bonding | Carbonyls, Hydroxyls, Aromatic Rings | Potentially a key interaction influencing binding specificity and stability. rsc.orgrsc.org |

Conformational Flexibility Analysis in Binding Contexts

The conformational flexibility of a ligand is a critical determinant of its ability to adapt to the shape and chemical environment of a binding site. For flavonoids, the primary source of conformational freedom is the rotation around the single bond connecting the B-ring to the C-ring.

Systematic computational studies on various flavonoid derivatives have been conducted to understand the factors influencing their structural properties. nih.gov The planarity of the flavonoid system is influenced by the substitution pattern. In the case of 3,7-dibromo-4H-1-benzopyran-4-one, the bromine atom at the 3-position is on the C-ring. This substitution could influence the torsional angle between the B-ring and the C-ring, although without specific experimental or computational data, the exact effect is difficult to predict.

Advanced Analytical Techniques for Characterization and Purity Assessment of 4h 1 Benzopyran 4 One, 3,7 Dibromo

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds. By probing the interaction of electromagnetic radiation with the molecule, these techniques provide detailed information about the connectivity of atoms and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. For a compound like 4H-1-Benzopyran-4-one, 3,7-dibromo-, both ¹H and ¹³C NMR would be essential for confirming its structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environments, and their proximity to one another. The chemical shifts (δ) of the aromatic protons on the benzopyran ring system would be influenced by the presence and position of the bromine atoms. The electron-withdrawing nature of the bromine atoms and the carbonyl group would cause downfield shifts for adjacent protons. Spin-spin coupling patterns (e.g., doublets, triplets) would reveal the connectivity of the protons on the aromatic rings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment. The carbons directly bonded to bromine atoms would exhibit characteristic shifts. The carbonyl carbon (C4) would appear at a significantly downfield chemical shift (typically in the range of 170-190 ppm). Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and carbons, providing unambiguous assignment of all signals.

While specific data for the target compound is scarce, a study on the synthesis and characterization of 1-bromo-4-(3,7-dimethyloctyl)benzene demonstrated the use of ¹H NMR and ¹³C NMR for structural confirmation of brominated aromatic compounds.

Table 1: Predicted ¹H and ¹³C NMR Data for 4H-1-Benzopyran-4-one, 3,7-dibromo- (Illustrative)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2' | - | - |

| H-3' | - | - |

| H-4' | - | - |

| H-5 | Aromatic region | Aromatic region |

| H-6 | Aromatic region | Aromatic region |

| H-8 | Aromatic region | Aromatic region |

| C-2 | Aromatic region | Aromatic region |

| C-3 | Aromatic region | Aromatic region |

| C-4 | - | Carbonyl region |

| C-4a | - | Aromatic region |

| C-5 | - | Aromatic region |

| C-6 | - | Aromatic region |

| C-7 | - | Aromatic region |

| C-8 | - | Aromatic region |

| C-8a | - | Aromatic region |

| C-1' | - | Aromatic region |

| C-2' | - | Aromatic region |

| C-3' | - | Aromatic region |

| C-4' | - | Aromatic region |

| C-5' | - | Aromatic region |

| C-6' | - | Aromatic region |

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of 4H-1-Benzopyran-4-one, 3,7-dibromo- would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the chromone (B188151) ring, typically appearing in the region of 1630-1680 cm⁻¹. The spectrum would also show characteristic absorptions for C-Br stretching, C-O-C stretching of the pyran ring, and C=C stretching of the aromatic rings.

FT-Raman Spectroscopy: FT-Raman spectroscopy is a complementary technique to FT-IR. While the C=O stretch would also be visible in the Raman spectrum, aromatic C-C and C=C stretching vibrations often give rise to strong Raman signals. The symmetric vibrations and bonds involving heavier atoms, like C-Br, can also be effectively probed.

Electronic Absorption (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like flavonoids. The UV-Vis spectrum of 4H-1-Benzopyran-4-one, 3,7-dibromo- would be expected to show two major absorption bands, characteristic of the flavone (B191248) skeleton. These are typically referred to as Band I (related to the cinnamoyl system, B-ring and the C2=C3-C=O system) and Band II (related to the benzoyl system, A-ring and C=O group). The position and intensity of these bands would be influenced by the bromine substituents.

Mass Spectrometry (MS, HR-ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) would be the method of choice for 4H-1-Benzopyran-4-one, 3,7-dibromo-. This technique would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula. The isotopic pattern of the molecular ion peak would be characteristic of a dibrominated compound, showing a distinctive M, M+2, and M+4 pattern due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would further confirm the structure by showing characteristic losses of fragments.

Chromatographic Separation and Detection Techniques

Chromatographic techniques are essential for the separation of the target compound from impurities and for its quantification. High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic method for the analysis of flavonoids.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (Normal Phase, Reverse Phase, Size Exclusion, Ion Exchange, Bioaffinity)

For the analysis of 4H-1-Benzopyran-4-one, 3,7-dibromo-, Reverse-Phase HPLC (RP-HPLC) would be the most suitable mode. In RP-HPLC, a nonpolar stationary phase (typically C18-modified silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with a small amount of acid like formic acid or acetic acid to improve peak shape). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

The choice of detector is crucial for sensitive and selective analysis. A Diode Array Detector (DAD) or a UV-Vis detector would be commonly used, set at the absorption maxima of the compound to ensure high sensitivity. For even greater selectivity and for confirmation of the peak identity, an HPLC system can be coupled to a mass spectrometer (LC-MS) . This combination provides both retention time and mass-to-charge ratio information, which is a powerful tool for impurity profiling and quantitative analysis.

While Normal Phase, Size Exclusion, Ion Exchange, and Bioaffinity chromatography are powerful techniques, they are generally less applicable to the routine analysis and purity assessment of a relatively small, neutral molecule like 4H-1-Benzopyran-4-one, 3,7-dibromo-.

Gas Chromatography (GC) with Specific Detectors (e.g., GC-MS)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. For flavonoids and their derivatives, which often have low volatility due to polar functional groups, a derivatization step is typically necessary to increase their volatility and thermal stability before GC analysis. researchgate.netnih.gov This process involves chemically modifying the analyte to make it suitable for the high temperatures of the GC inlet and column.

When analyzing 4H-1-Benzopyran-4-one, 3,7-dibromo-, GC coupled with specific detectors offers high resolution and sensitivity.

Flame Ionization Detector (FID): While providing good sensitivity for organic compounds, the FID is a universal detector and offers no specific structural information. Its use in the analysis of flavonoid derivatives has been described, often for quantitative purposes. researchgate.net

Electron Capture Detector (ECD): This detector is highly sensitive to compounds containing electronegative atoms, such as halogens. Given the presence of two bromine atoms in the structure of 4H-1-Benzopyran-4-one, 3,7-dibromo-, an ECD would provide excellent sensitivity for its detection, making it a suitable choice for trace-level analysis.

Mass Spectrometry (MS): As a detector, MS provides not only quantitative data but also rich qualitative information based on the mass-to-charge ratio and fragmentation pattern of the analyte. mdpi.com This makes GC-MS a superior choice for the unambiguous identification of the compound. The use of GC-MS for analyzing derivatized flavonoids is well-documented. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of TLC that provides better resolution, sensitivity, and accuracy. It is a valuable tool for the qualitative and quantitative analysis of flavonoids. scienceopen.comnih.gov For 4H-1-Benzopyran-4-one, 3,7-dibromo-, HPTLC can be used as a rapid screening method for identification and purity checks.

The separation is typically performed on pre-coated silica (B1680970) gel 60 F254 plates. The choice of the mobile phase is critical for achieving good separation of flavonoids and their derivatives. srce.hr A variety of solvent systems can be employed, often consisting of a mixture of non-polar, medium-polar, and polar solvents.

Table 1: Examples of Mobile Phase Systems Used in HPTLC for Flavonoid Analysis

| Mobile Phase Composition | Ratio (v/v/v) | Application Note |

| Toluene : Ethyl acetate (B1210297) : Formic acid | 3 : 7 : 0.1 | Used for the quantification of flavones and other phenolic compounds. nih.gov |

| Ethyl acetate : Formic acid : Water | 8 : 1 : 1 | A common mobile phase for the separation of flavonoids and phenolic acids. kau.edu.saresearchgate.net |

| Chloroform : Ethyl acetate : Formic acid | 5 : 4 : 1 | Suitable for the separation of various phenolic compounds. scienceopen.com |

After development, the spots can be visualized under UV light (at 254 nm and 366 nm). Specific spray reagents can also be used to enhance the detection of flavonoids.

Hyphenated Analytical Systems

Hyphenated techniques, which couple a separation technique with a spectroscopic detection technique, are indispensable for the definitive identification and quantification of chemical compounds in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the high-resolution separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. For the analysis of 4H-1-Benzopyran-4-one, 3,7-dibromo-, this technique is highly effective, provided that the compound is first made volatile through derivatization. mdpi.com

Upon introduction into the mass spectrometer, the derivatized molecule undergoes ionization, typically by Electron Ionization (EI). The resulting molecular ion and its characteristic fragment ions are detected. The presence of two bromine atoms in the molecule will produce a highly characteristic isotopic pattern in the mass spectrum due to the natural abundance of the bromine isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). This unique isotopic signature is a key tool for confirming the presence of a dibrominated compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is often the preferred method for the analysis of flavonoids as it typically does not require derivatization. mdpi.com This technique is well-suited for non-volatile and thermally labile compounds.

In an LC-MS/MS analysis of 4H-1-Benzopyran-4-one, 3,7-dibromo-, the compound would first be separated from other components in a sample using a reversed-phase HPLC column. The eluent from the LC is then directed into the mass spectrometer. Using an electrospray ionization (ESI) source, the molecule is ionized, usually forming a protonated molecule [M+H]⁺ in positive ion mode.

In the MS/MS stage, this parent ion is selected and subjected to collision-induced dissociation (CID) to generate a series of fragment ions (product ions). The specific fragmentation pattern is like a fingerprint for the molecule and can be used for its unequivocal identification and structural elucidation. nih.gov

Table 2: Predicted Mass Spectrometric Data for 4H-1-Benzopyran-4-one, 3,7-dibromo-

| Analytical Technique | Ionization Mode | Predicted Parent Ion (m/z) | Key Predicted Fragment Ions (m/z) & Interpretation |

| GC-MS (of TMS derivative) | EI | (Varies with derivatizing agent) | Isotopic pattern showing two bromine atoms. Fragments corresponding to the loss of bromine, the silyl (B83357) group, and cleavage of the pyranone ring. |

| LC-MS/MS | ESI (+) | 379/381/383 ([M+H]⁺) | Isotopic pattern for [M+H]⁺. Fragments resulting from Retro-Diels-Alder (RDA) cleavage of the C-ring, and loss of Br, CO. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional atomic arrangement of a compound in its solid state. This method provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and stereochemistry.

For 4H-1-Benzopyran-4-one, 3,7-dibromo-, a single-crystal X-ray diffraction analysis would yield a detailed structural model. The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined. This would definitively confirm the positions of the two bromine atoms on the benzopyranone core and reveal details about the planarity of the ring system and the conformation of the molecule in the crystal lattice.

Advanced Sample Preparation and Derivatization Strategies for Analysis

Effective sample preparation is crucial for reliable and accurate analysis, particularly when dealing with complex matrices. For the analysis of 4H-1-Benzopyran-4-one, 3,7-dibromo-, sample preparation strategies would focus on extraction and cleanup. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to isolate the compound from a sample matrix and remove interfering substances. scielo.br

As mentioned, derivatization is an essential step for the GC analysis of flavonoids to increase their volatility and thermal stability. researchgate.netmdpi.com This is achieved by converting polar functional groups (like hydroxyl groups, though absent in the parent flavone of the target compound) into less polar derivatives.

Table 3: Common Derivatization Reagents for GC Analysis of Flavonoids

| Derivatizing Agent | Abbreviation | Type of Derivative Formed | Typical Reaction Conditions |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) ether | Heating at 60-100°C. researchgate.netresearchgate.net |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) ether | Often used with a catalyst like pyridine. researchgate.net |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) ether | Forms stable derivatives. nih.gov |

The choice of derivatizing agent can influence the stability of the resulting derivative and the fragmentation pattern observed in GC-MS analysis. weber.hu For 4H-1-Benzopyran-4-one, 3,7-dibromo-, while it lacks hydroxyl groups, derivatization might still be explored to potentially improve chromatographic behavior, although it is generally less critical than for hydroxylated flavonoids.

Emerging Research Directions and Future Perspectives for 4h 1 Benzopyran 4 One, 3,7 Dibromo

Rational Design and Synthesis of Advanced Brominated Chromone (B188151) Analogs

The rational design of novel brominated chromone analogs is a key area of research, aimed at enhancing potency, selectivity, and pharmacokinetic profiles. This approach leverages an understanding of structure-activity relationships (SAR) to guide the synthesis of more effective molecules.

A central strategy in the design of advanced analogs is molecular hybridization , which combines the pharmacophoric features of brominated chromones with other bioactive moieties. researchgate.net For instance, by conglomerating the chromone scaffold with a dihydropyrimidinone ring via a modified Biginelli reaction, researchers have developed hybrid analogs with potent anti-cancer activities. researchgate.net The design process often involves computational methods like molecular docking to predict the binding interactions of the designed molecules with their biological targets, thereby rationalizing the selection of synthetic candidates. researchgate.net

Advances in synthetic methodologies are crucial for realizing these designs. Microwave-assisted synthesis, for example, has been employed to optimize the production of precursors like 6-bromochromone-2-carboxylic acid, significantly improving reaction yields to as high as 87%. researchgate.net Other modern techniques focus on creating halogenated chromones under milder, more environmentally friendly conditions. Direct and selective 3-bromination of flavones (2-phenylchromones) has been achieved using a combination of R₄NBr and phenyliodine(II) diacetate [PhI(OAc)₂]. researchgate.net Another innovative one-pot, two-step method uses Oxone® and potassium bromide to generate molecular bromine in situ, leading to the efficient synthesis of 3-bromoflavones. researchgate.net These advanced synthetic routes provide the necessary tools to create diverse libraries of brominated chromone analogs for biological screening.

Table 1: Synthetic Strategies for Brominated Chromone Analogs

| Method | Starting Material | Reagents | Key Feature | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | 2-hydroxyacetophenone (B1195853) derivative | Vilsmeier-Haack reagent, base | Improved yield (87%) and faster reaction time for brominated chromone carboxylic acids. | researchgate.net |

| Direct 3-Bromination | Flavone (B191248) | R₄NBr / PhI(OAc)₂ | Environmentally friendlier alternative to molecular bromine for selective bromination at the C3 position. | researchgate.net |

| One-Pot 3-Bromination | Flavone | Oxone®, KBr, Methanol, NaOH | Convenient synthesis of 3-bromoflavones from the corresponding flavone starting material. | researchgate.net |

Development of Multi-Target Directed Ligands and Hybrid Molecules

The complexity of many chronic illnesses, such as cancer and neurodegenerative diseases, has spurred a shift from the "one-target, one-drug" paradigm to the development of multi-target-directed ligands (MTDLs). nih.gov MTDLs are single chemical entities designed to interact with multiple biological targets simultaneously, potentially offering higher efficacy and a reduced risk of drug-drug interactions. nih.gov

The chromone scaffold is an excellent template for creating MTDLs, particularly for complex neurological disorders like Alzheimer's disease (AD). csic.esresearchgate.netnih.gov AD pathology is multifactorial, involving cholinergic deficits and monoamine oxidase (MAO) dysregulation. nih.gov Researchers have successfully designed and synthesized chromone-based derivatives that act as potent, reversible, and selective inhibitors of both human cholinesterases (hChE) and human monoamine oxidases (hMAO-A and hMAO-B). researchgate.netnih.gov

For example, specific chromone-based acrylate (B77674) derivatives have been identified as promising multi-target inhibitors. researchgate.netnih.gov These compounds demonstrate inhibitory activity in the low micromolar to nanomolar range against these key enzymes, highlighting the potential of the chromone framework in MTDL design. researchgate.net The development of these hybrid molecules involves strategically linking the chromone core to other pharmacophores to achieve the desired polypharmacological profile. researchgate.netnih.gov This approach not only aims to improve affinity and selectivity but can also result in novel biological activities distinct from the parent components. nih.gov

Table 2: Multi-Target Inhibitory Activity of Selected Chromone Derivatives

| Compound | Target | IC₅₀ (µM) | Ki (µM) | Reference |

|---|---|---|---|---|

| Compound 9a * | hAChE | 0.21 | 0.19 | researchgate.net |

| hMAO-A | 0.94 | 0.057 | researchgate.net | |

| hMAO-B | 3.81 | 0.48 | researchgate.net | |

| Compound 23a * | hMAO-B | 0.63 | 0.34 | researchgate.netnih.gov |

| hChE | Low micromolar activity | - | researchgate.netnih.gov |

*Note: These are examples of multi-target chromone derivatives, not specifically 3,7-dibromochromone (B1375896), but demonstrate the principle.

Integration of Artificial Intelligence and Machine Learning in Chromone Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new therapeutic agents. nih.govmdpi.com These computational tools can analyze vast and complex datasets to identify potential drug targets, predict compound efficacy and toxicity, and even design novel molecules de novo. nih.govnih.gov

In the context of chromone research, AI and ML can be integrated at multiple stages. Machine learning algorithms can build predictive models based on existing data for brominated chromones to guide the design of new analogs with enhanced properties. nih.gov These models can predict structure-activity relationships, helping chemists prioritize which derivatives to synthesize and test, thereby saving time and resources. nih.gov

Furthermore, AI can power virtual screening campaigns, where large libraries of virtual chromone derivatives are computationally docked against protein targets to identify promising hits. nih.gov Deep learning models can also predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to de-risk candidates early in the discovery pipeline. mdpi.com As research progresses, more advanced AI strategies, such as multi-AI agent systems and advanced data retrieval techniques, could be employed to manage complex research workflows and extract deeper insights from experimental data, pushing the boundaries of chromone-based drug design. deeplearning.ai

Exploration of New Methodologies for High-Throughput Screening and Mechanistic Elucidation

To efficiently evaluate the biological activities of newly synthesized libraries of brominated chromone analogs, high-throughput screening (HTS) is indispensable. nih.gov HTS allows for the rapid testing of thousands of compounds against a specific biological target, enabling the swift identification of "hit" molecules. nih.govuni-bonn.de The development of novel and robust HTS assays is crucial for exploring the full therapeutic potential of brominated chromones. These assays can be cell-based or biochemical and are designed to detect specific activities, such as enzyme inhibition or receptor modulation. uni-bonn.de

Once hits are identified, elucidating their mechanism of action is a critical next step. Advanced analytical and computational techniques are employed for this purpose. X-ray crystallography, for example, can provide atomic-level resolution of how a chromone derivative binds to its protein target. The co-crystal structure of a chromone-based inhibitor with the BRD4 bromodomain has been solved, offering a solid structural basis for its binding mode and guiding further optimization. nih.gov

In addition to experimental methods, computational approaches like quantum chemical calculations can complement and help interpret experimental findings, providing deeper insight into the electronic properties and reactivity of the chromone scaffold. researchgate.net These combined methodologies are essential for a comprehensive understanding of how brominated chromones exert their biological effects, paving the way for mechanism-based drug design.

The Role of Brominated Chromones as Privileged Scaffolds in Advancing Chemical Biology and Drug Discovery Efforts

The chromone ring system is widely regarded as a privileged scaffold in medicinal chemistry. nih.govnih.govrsc.org This designation stems from its ability to serve as a template for ligands that bind to a variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.govresearchgate.net The introduction of bromine atoms can further enhance the utility of this scaffold by modifying its electronic properties, lipophilicity, and metabolic stability, often leading to increased potency and selectivity.

Brominated chromones and their derivatives have shown promise in numerous therapeutic areas, including cancer, neurodegenerative diseases, and infectious diseases. nih.govasianpubs.org Their versatility makes them valuable tools not only for drug discovery but also for chemical biology. For instance, due to their photochemical characteristics, chromone analogs can be developed into fluorescent probes for imaging and studying biological processes. asianpubs.orgresearchgate.net

The continued exploration of brominated chromones as privileged scaffolds is a key driver for innovation. By serving as a foundation for the creation of MTDLs, tool compounds for probing biological pathways, and novel therapeutic candidates, the 3,7-dibromochromone framework and its analogs are poised to make significant contributions to advancing both fundamental chemical biology and the development of next-generation medicines. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.